N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide
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Overview
Description
N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide is a complex organic compound with a unique structure that combines a hydroxyphenylpropanol moiety with a tetramethylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide typically involves the reaction of (1R,2S)-1-hydroxy-1-phenylpropan-2-amine with 2,4,6-tetramethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the sulfonamide group under strong reducing conditions, such as with lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyphenylpropanol moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)formamide
- N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)acetamide
- N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)benzamide
Uniqueness
N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)-N,2,4,6-tetramethylbenzenesulfonamide is unique due to the presence of the tetramethylbenzenesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and binding affinity compared to similar compounds .
Properties
CAS No. |
452973-37-4 |
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Molecular Formula |
C19H25NO3S |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,2,4,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO3S/c1-13-11-14(2)19(15(3)12-13)24(22,23)20(5)16(4)18(21)17-9-7-6-8-10-17/h6-12,16,18,21H,1-5H3/t16-,18-/m0/s1 |
InChI Key |
MGNHRNZPDLHBKP-WMZOPIPTSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)[C@@H](C)[C@@H](C2=CC=CC=C2)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C(C)C(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
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